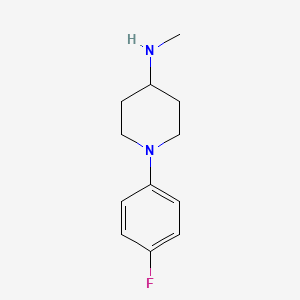

1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Description

BenchChem offers high-quality 1-(4-fluorophenyl)-N-methylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-methylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSNPJYBXBQNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-fluorophenyl)-N-methylpiperidin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS: 368865-25-2) has emerged as a highly versatile, privileged scaffold. This whitepaper provides an in-depth technical analysis of its structural properties, target engagement mechanisms, and synthetic applications, specifically focusing on its utility in developing G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

Structural and Physicochemical Profiling

The architectural brilliance of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine lies in its tripartite structure: a basic piperidine core, a metabolically shielding fluorophenyl group, and a versatile N-methylamine coupling vector.

Quantitative Physicochemical Data

To predict the behavior of this scaffold in biological systems, we must first analyze its core physicochemical properties. The data below summarizes the baseline metrics of the uncoupled building block .

| Property | Value | Pharmacological Significance |

| CAS Number | 368865-25-2 | Unique identifier for procurement and library registration. |

| Molecular Formula | C12H17FN2 | Optimal low molecular weight for fragment-based drug design (FBDD). |

| Molecular Weight | 208.27 g/mol | Leaves ~300 Da of "budget" for further elaboration under Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~15.3 Ų | Highly lipophilic; ideal for crossing the Blood-Brain Barrier (BBB). |

| H-Bond Donors / Acceptors | 1 / 2 | Low H-bond donor count enhances passive membrane permeability. |

| Exact Mass [M+H]+ | 209.14 m/z | Primary diagnostic peak for LC-MS reaction monitoring. |

Mechanistic Causality of Substituents

As application scientists, we do not select functional groups at random; every atom must serve a purpose.

-

The 4-Fluorophenyl Moiety: Unsubstituted phenyl rings are notoriously susceptible to cytochrome P450-mediated oxidation at the para-position. By installing a fluorine atom (the smallest halogen, closely mimicking hydrogen in van der Waals radius), we block this metabolic liability without introducing severe steric clashes. Additionally, the electron-withdrawing nature of the fluorophenyl group modulates the pKa of the piperidine nitrogen, preventing it from being overly basic, which can lead to hERG toxicity or phospholipidosis.

-

The N-Methyl Group: Using a secondary amine (N-methyl) rather than a primary amine restricts the conformational flexibility of the resulting amide bonds once coupled. This pre-organization reduces the entropic penalty upon binding to a target receptor. Furthermore, it prevents unwanted double-acylation during high-throughput library synthesis.

Target Engagement and Pharmacophore Modeling

The 4-aminopiperidine core is a recognized pharmacophore for a vast array of targets, particularly monoamine transporters and GPCRs. The basic nitrogen of the piperidine ring typically forms a critical salt bridge with a conserved aspartate residue in the transmembrane domains of these receptors .

When elaborated into larger drug candidates, the 1-(4-fluorophenyl)-N-methylpiperidin-4-amine scaffold actively participates in multi-point binding.

Fig 1: Pharmacophore interaction model of the 4-aminopiperidine scaffold with target receptors.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of this specific scaffold has yielded measurable improvements across multiple therapeutic areas. The table below synthesizes quantitative outcomes from recent medicinal chemistry campaigns:

| Target System | Scaffold Modification | Observed Pharmacological Effect | Ref |

| Dopamine Transporter (DAT) | 4-fluorophenyl substitution | Shifts binding affinity toward SERT/NET; maintains mild selectivity over DA. | |

| CCR2 Receptor | 4-aminopiperidine core | Yields high-affinity antagonism; validates novel core scaffold design. | |

| SSTR2 Receptor | 4-aminopiperidine derivative | Achieved highest agonist potency (EC50) among tested quinoline derivatives. | |

| DPP4 Enzyme | 4-aminopiperidine-quinazoline | Competitive inhibition (Ki = 12.01 µM); excellent safety and toxicity profile. |

Synthetic Methodologies & Self-Validating Protocols

To utilize this building block effectively, researchers must understand both its bottom-up synthesis and its downstream application.

Synthetic Workflow

The scaffold is typically constructed via a Buchwald-Hartwig cross-coupling followed by a reductive amination.

Fig 2: Bottom-up synthetic workflow for incorporating the scaffold into drug candidates.

Standard Operating Procedure: HATU-Mediated Amide Coupling

Because the N-methylamine is a sterically hindered secondary amine, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. The following self-validating protocol utilizes HATU to overcome this energy barrier.

Step 1: Activation of the Carboxylic Acid Dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

-

Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. DIPEA is selected as a non-nucleophilic base; it deprotonates the carboxylic acid without competing for the active ester, preventing the formation of unwanted byproducts.

Step 2: Scaffold Coupling Add 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (1.1 eq) to the activated mixture. Stir for 2 to 4 hours at room temperature.

Step 3: In-Process Control (Self-Validation) Do not proceed blindly. Monitor the reaction via LC-MS. The reaction is validated as complete when the secondary amine peak (m/z 209 [M+H]+) is entirely consumed, and the desired product mass dominates the chromatogram.

Step 4: pKa-Aware Workup Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

-

Critical Causality: You must avoid acidic aqueous washes (e.g., 1M HCl) during this workup. The piperidine nitrogen has a pKa of ~8.5. An acidic wash will protonate this basic center, rendering your target molecule water-soluble and pulling your product into the aqueous waste stream.

Conclusion

1-(4-fluorophenyl)-N-methylpiperidin-4-amine is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore. By combining the electrostatic anchoring potential of a piperidine ring, the metabolic shielding of a para-fluoro substitution, and the vector control of an N-methyl group, this scaffold provides medicinal chemists with a powerful tool to navigate the complex topography of GPCR and kinase binding pockets. Strict adherence to pKa-aware synthetic protocols ensures that this building block can be efficiently translated into high-affinity, metabolically stable drug candidates.

References

-

Journal of Medicinal Chemistry (ACS Publications). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Available at:[Link]

-

Bioorganic & Medicinal Chemistry Letters (PubMed). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Available at:[Link]

-

International Journal of Molecular Sciences (MDPI). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Available at:[Link]

-

Scientific Reports (PMC). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Available at:[Link]

CAS 359878-47-0 molecular weight and formula

The Critical Role of CAS 359878-47-0 in the Synthesis of 5-HT2A Inverse Agonists: A Technical Whitepaper

As a Senior Application Scientist in pharmaceutical development, identifying and controlling critical intermediates is paramount to ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of CAS 359878-47-0 , a foundational building block in the synthesis of modern atypical antipsychotics, most notably Pimavanserin[1][2].

By examining its physicochemical profile, mechanistic role in urea bond formation, and its behavior as a tracked API impurity, this guide provides drug development professionals with a comprehensive framework for utilizing and controlling this compound.

Physicochemical Profiling & Identity

CAS 359878-47-0, chemically identified as 4-(4-fluorobenzylamino)-1-methylpiperidine (or N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine), is a secondary amine featuring a fluorinated benzyl group and a basic piperidine ring[3][4]. These structural elements serve as the exact pharmacophores required to occupy the hydrophobic and basic binding pockets of the serotonin 5-HT2A receptor.

Table 1: Quantitative & Physicochemical Data

| Property | Value |

| Chemical Name | 4-(4-Fluorobenzylamino)-1-methylpiperidine[3] |

| CAS Registry Number | 359878-47-0[4] |

| Molecular Formula | C13H19FN2[3] |

| Molecular Weight | 222.30 g/mol [3] |

| Structural Features | Secondary amine, 1-methylpiperidine core, fluorobenzyl moiety |

| Primary Application | Key Reactant / API Impurity in Pimavanserin synthesis[2][5] |

Mechanistic Role in API Synthesis

In the synthesis of Pimavanserin, CAS 359878-47-0 acts as the critical nucleophile[1]. The secondary amine at the center of the molecule is sterically hindered but possesses precisely the right nucleophilicity to attack an isocyanate electrophile.

The Causality of the Reaction Design: Unlike amide bond formations that require expensive coupling reagents (e.g., HATU, EDC), the reaction between CAS 359878-47-0 and 4-(isobutoxy)benzyl isocyanate is highly atom-economical. The secondary amine directly attacks the electrophilic carbon of the isocyanate, yielding the asymmetric urea backbone of Pimavanserin in a single, high-yielding step.

Figure 1: Synthesis pathway of Pimavanserin via nucleophilic addition of CAS 359878-47-0.

Experimental Protocol: Asymmetric Urea Synthesis

To ensure reproducibility and high API purity, the following step-by-step methodology outlines the synthesis of Pimavanserin using CAS 359878-47-0. This protocol is designed as a self-validating system , ensuring that each step logically dictates the success of the next.

Step 1: Reagent Preparation

-

Action: Dissolve 1.0 equivalent of CAS 359878-47-0 in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere.

-

Causality: Isocyanates are highly sensitive to moisture. The presence of water will cause the isocyanate to form an unstable carbamic acid, which decarboxylates into a primary amine and reacts with remaining isocyanate to form a symmetric urea byproduct. Anhydrous conditions strictly prevent this degradation pathway.

Step 2: Electrophilic Addition

-

Action: Cool the reactor to 0–5°C. Add 1.05 equivalents of 4-(isobutoxy)benzyl isocyanate dropwise over 30 minutes.

-

Causality: The nucleophilic attack of the secondary amine on the isocyanate is highly exothermic. Maintaining a low temperature controls the reaction kinetics, preventing thermal degradation of the isocyanate and suppressing off-target side reactions.

Step 3: Reaction Maturation & Self-Validation

-

Action: Allow the mixture to warm to 20-25°C and stir for 3 hours.

-

Self-Validating System: Before proceeding to workup, extract a 10 µL aliquot for LC-MS analysis. The reaction is only validated as complete when the CAS 359878-47-0 precursor mass (m/z 223.1 [M+H]+) is ≤ 0.5% relative to the Pimavanserin product mass (m/z 428.2 [M+H]+). If the threshold is not met, stirring is extended.

Step 4: Quenching & Isolation

-

Action: Quench with mild aqueous sodium bicarbonate, extract the organic layer, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/heptane mixture.

-

Causality: Recrystallization leverages differential solubility. The basic 1-methylpiperidine moiety of any unreacted CAS 359878-47-0 keeps it highly soluble in the polar/non-polar mother liquor, ensuring that only the highly pure API precipitates out of the solution.

Impurity Profiling and Quality Control

In the context of cGMP manufacturing, unreacted CAS 359878-47-0 is strictly monitored as the "Pimavanserin Amine Impurity"[5]. Because it shares the core pharmacophore of the API, its presence in the final drug product must be tightly controlled to prevent off-target pharmacological effects.

To monitor the clearance of this amine impurity, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is employed.

Figure 2: RP-HPLC-MS analytical workflow for quantifying residual CAS 359878-47-0 impurity.

By utilizing a C18 column with a gradient elution (typically Water/Acetonitrile with 0.1% TFA), the highly polar amine impurity elutes significantly earlier than the lipophilic Pimavanserin API, allowing for baseline resolution and accurate quantification down to limits of < 0.15% w/w.

References

-

4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 , PubChem, National Center for Biotechnology Information. Available at: [Link]

-

CAS No : 359878-47-0 | Product Name : N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine , Pharmaffiliates. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine | 359878-47-0 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pimavanserin Amine Impurity | CAS No- 2236586-71-1 | NA [chemicea.com]

Technical Guide: 4-(4-Fluorobenzylamino)-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine, with PubChem CID 2846645, is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] While it may not be widely known for its intrinsic biological activity, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[2] Its primary importance lies in its role as a key building block for the atypical antipsychotic drug, Pimavanserin, which is used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations.

Chemical Identity and Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

| Identifier | Value | Source |

| PubChem CID | 2846645 | [1] |

| CAS Number | 359878-47-0 | [1] |

| Molecular Formula | C13H19FN2 | [1][4] |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | [1] |

| Synonyms | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE, N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine | [1][5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 222.30 g/mol | [1][4] |

| Density | 1.1±0.1 g/cm³ (Predicted) | [6] |

| Boiling Point | 304.8±37.0 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 138.2±26.5 °C (Predicted) | [6] |

| LogP | 2.16 (Predicted) | [6] |

| Physical Form | Colorless or white to yellow powder, crystals, or liquid | [5] |

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

The most common and industrially scalable method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is through reductive amination.[7][8] This method involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. In this case, there are two primary variations of this approach.

Synthetic Pathway:

Sources

- 1. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "An Improved Process For The Preparation Of Pimavanserin" [quickcompany.in]

- 6. EP3351532A1 - Method for preparing pimavanserin - Google Patents [patents.google.com]

- 7. EP3741744B1 - A pharmaceutical intermediate for preparing pimavanserin - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

role of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine in Pimavanserin synthesis

Technical Deep Dive: The Strategic Role of the Piperidine Intermediate in Pimavanserin Synthesis

Executive Summary Pimavanserin (Nuplazid®) is a selective serotonin 5-HT2A inverse agonist used in the treatment of Parkinson’s disease psychosis.[1] Its chemical architecture is defined by a central urea core flanking two distinct hydrophobic domains: a 4-isobutoxybenzyl group and a N-(4-fluorobenzyl)-1-methylpiperidin-4-amine moiety.

This guide focuses on the critical role, synthesis, and quality control of the piperidine intermediate.

Nomenclature & Structural Correction (Critical) The specific chemical string provided in the topic—1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS 368865-25-2)—refers to a structural isomer where the fluorophenyl group is directly attached to the piperidine nitrogen (N-aryl). This is not the correct intermediate for Pimavanserin.

The correct key intermediate, which forms the pharmacophore backbone of Pimavanserin, is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (CAS 359878-47-0).[2] In this molecule, the fluorophenyl group is attached via a methylene bridge (benzyl) to the exocyclic amine, while the piperidine nitrogen is methylated. This guide proceeds with the chemistry of the correct intermediate (CAS 359878-47-0), hereafter referred to as Intermediate A .

Part 1: Structural Role & Pharmacophore Contribution

Intermediate A serves as the nucleophilic "amine half" in the convergent synthesis of Pimavanserin. Its structural contribution is twofold:

-

Receptor Affinity (The Basic Center): The 1-methylpiperidine ring provides a tertiary amine that is protonated at physiological pH. This cationic center is essential for ionic interactions with the aspartate residue (Asp3.32) in the 5-HT2A receptor binding pocket.

-

Hydrophobic Interaction: The 4-fluorobenzyl moiety occupies a specific hydrophobic sub-pocket, enhancing selectivity over 5-HT2C and D2 receptors.

Part 2: Synthesis of Intermediate A

Protocol: Reductive Amination (The Industry Standard)

The most robust route to Intermediate A is the reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine. This approach avoids the bis-alkylation impurities common in direct alkylation methods.

Reaction Scheme (DOT Visualization):

Figure 1: Reductive amination pathway for the synthesis of Intermediate A.

Experimental Protocol:

-

Imine Formation: Charge a reactor with 1-methyl-4-piperidone (1.0 eq) and 4-fluorobenzylamine (1.05 eq) in Dichloroethane (DCE) or Methanol. Stir at room temperature for 1-2 hours.

-

Why: Slight excess of amine drives the equilibrium toward the imine.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

-

Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the ketone, preventing the formation of the 1-methyl-4-piperidinol impurity.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The product remains in the organic phase.

-

Purification: Intermediate A is often an oil. It can be purified via conversion to its dihydrochloride salt (Intermediate A · 2HCl) using HCl in dioxane/ethanol, yielding a stable crystalline solid (MP: ~260°C).

Data Summary: Reducing Agents Comparison

| Reducing Agent | Selectivity | Yield | Safety Profile | Recommendation |

| NaBH(OAc)3 | High | 85-92% | Moderate (Boron waste) | Preferred (Lab/Pilot) |

| H2 / Pd-C | High | >90% | High (Flammability) | Preferred (Manufacturing) |

| NaBH4 | Low | 60-70% | Moderate | Not Recommended (Side reactions) |

Part 3: The Coupling Event (Urea Formation)[5]

The final step in Pimavanserin synthesis involves coupling Intermediate A with the 4-isobutoxybenzyl moiety. This is a classic urea formation, but the choice of electrophile dictates the impurity profile.

Method A: Isocyanate Coupling (Cleanest Route) Intermediate A reacts with 4-isobutoxybenzyl isocyanate .

Method B: CDI Activation (Phosgene-Free) Activation of the 4-isobutoxybenzylamine with 1,1'-Carbonyldiimidazole (CDI), followed by addition of Intermediate A.

Reaction Workflow (DOT Visualization):

Figure 2: Convergent synthesis of Pimavanserin via isocyanate coupling.

Detailed Protocol (Isocyanate Route):

-

Dissolution: Dissolve Intermediate A (1.0 eq) in dry THF or Acetonitrile.

-

Addition: Add a solution of 4-isobutoxybenzyl isocyanate (1.0 eq) dropwise at 0-5°C.

-

Control: Exotherm control is critical to prevent polymerization of the isocyanate.

-

-

Reaction: Allow to warm to room temperature. Stir for 2-4 hours. Monitor by HPLC (Target: <0.5% unreacted Intermediate A).

-

Isolation: Concentrate solvent. Recrystallize the crude urea from Ethanol/Heptane.

-

Salt Formation: Dissolve the free base in Ethanol. Add L-Tartaric acid (0.5 eq for hemi-tartrate) to precipitate Pimavanserin Tartrate .

Part 4: Critical Process Parameters (CPPs) & Impurities

1. Regioselectivity Issues: Intermediate A has a secondary amine (the reaction center) and a tertiary amine (in the ring).

-

Control: The steric bulk of the methyl group and the higher nucleophilicity of the secondary amine generally favor the desired urea formation. However, using highly reactive electrophiles (like acid chlorides) can lead to N-acylation at the wrong site or salt formation. Isocyanates are highly selective for the secondary amine.

2. Impurity Tracking:

| Impurity Name | Structure/Origin | Control Strategy |

| Bis-urea | Reaction of isocyanate with itself (dimerization) | Maintain strict stoichiometry; Exclude moisture. |

| Des-fluoro | Starting material impurity (benzylamine) | QC of 4-fluorobenzylamine raw material. |

| N-oxide | Oxidation of piperidine nitrogen | Perform coupling under Nitrogen/Argon atmosphere. |

References

-

Acadia Pharmaceuticals Inc. (2006).[4][5] Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt. US Patent 7,790,899.[6] Link

-

Teva Pharmaceuticals. (2020).[5] Processes and intermediates for the preparation of Pimavanserin. US Patent 10,807,953.[7] Link

-

PubChem. (n.d.). Compound Summary: N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine (CID 2846645).[8] National Library of Medicine. Link

-

Weiner, D. M., et al. (2004).[4][5] Selective serotonin 2A/2C receptor inverse agonists as therapeutics for neurodegenerative diseases. US Patent 7,601,740.[4] Link

Sources

- 1. CN108794351B - Preparation method of pimavanserin key intermediate - Google Patents [patents.google.com]

- 2. 2-Formylbenzenesulfonic acid sodium salt cas 1008-72-6 [minglangchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US11452721B2 - Formulations of pimavanserin - Google Patents [patents.google.com]

- 7. US10807953B2 - Processes and intermediates for the preparation of Pimavanserin - Google Patents [patents.google.com]

- 8. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-HT2A Receptor Inverse Agonist Pharmacophore Modeling

Structural Determinants, In Silico Protocols, and Therapeutic Implications

Executive Summary

The 5-HT2A receptor (5-HT2AR) exhibits significant constitutive activity—signaling in the absence of ligand binding—which plays a critical role in the pathophysiology of neuropsychiatric disorders such as Parkinson’s Disease Psychosis (PDP) and schizophrenia.[1][2][3][4] Unlike neutral antagonists which merely block agonist binding, inverse agonists actively stabilize the receptor's inactive conformation, reducing basal signaling tone.[1]

This technical guide details the construction of pharmacophore models specifically designed to identify 5-HT2A inverse agonists. We synthesize structural data from the recently solved Pimavanserin-bound crystal structure (PDB: 8ZMG) with ligand-based insights to define the "inactivation pharmacophore"—the precise spatial arrangement of chemical features required to lock the 5-HT2A receptor in its inactive state.

The Biological Imperative: Inverse Agonism vs. Antagonism[1][3][4]

To model an inverse agonist, one must understand the conformational landscape it targets. The 5-HT2A receptor exists in a dynamic equilibrium between inactive (

-

Constitutive Activity: The spontaneous isomerization of

leads to basal G-protein coupling (primarily -

Neutral Antagonists: Bind with equal affinity to

and -

Inverse Agonists (e.g., Pimavanserin, Volinanserin): Bind preferentially to

, shifting the equilibrium toward the inactive state and suppressing basal signaling.[1]

Therapeutic Relevance: In PDP, dopaminergic blockade is contraindicated due to motor risks. Pimavanserin acts as a selective 5-HT2A inverse agonist, dampening the hallucinogenic "noise" of constitutive 5-HT2A signaling without engaging Dopamine D2 receptors.[3]

Visualization: Signaling & Modulation

The following diagram illustrates the distinct impact of inverse agonists on the 5-HT2A signaling cascade compared to agonists and neutral antagonists.

Figure 1: Mechanism of Inverse Agonism. Inverse agonists stabilize the inactive receptor conformation (R), effectively reducing the constitutive activity that persists even in the absence of agonists.[1]

Structural Basis of Inactivation

Successful pharmacophore modeling requires anchoring chemical features to specific residues. The release of the Pimavanserin-bound 5-HT2A structure (PDB: 8ZMG) and the Risperidone-bound structure (PDB: 6A93) provides the atomic resolution necessary for structure-based design.

Key Pharmacophoric Anchors

To design an inverse agonist, the pharmacophore must satisfy these specific interactions:

| Residue (Ballesteros-Weinstein) | Interaction Type | Function in Inverse Agonism |

| Asp155 (3.32) | Ionic Interaction | The Anchor. Essential for binding all aminergic GPCR ligands. The protonated amine of the ligand forms a salt bridge here. |

| Trp336 (6.48) | Aromatic / Hydrophobic | The Toggle Switch. Agonists cause W6.48 to rotate, facilitating TM6 outward movement. Inverse agonists must sterically block this rotation or stabilize the "un-toggled" rotamer. |

| Phe339 (6.51) / Phe340 (6.52) | Hydrophobic / Edge-to-Face | Stabilizes the aromatic core of the ligand. In Pimavanserin, the fluorophenyl ring engages here, locking the receptor core. |

| Val156 (3.33) & Ser159 (3.36) | H-Bond / Hydrophobic | Specificity pocket. Interactions here often dictate selectivity over 5-HT2C. |

The "Inactivation Wedge": Unlike agonists which pull Transmembrane Helix 6 (TM6) inward or allow it to swing out, inverse agonists often act as a "wedge" between TM3 and TM6, preventing the conformational collapse required for G-protein coupling.

Protocol: Hybrid Structure-Ligand Pharmacophore Modeling

This protocol combines structure-based feature extraction (from PDB 8ZMG) with ligand-based refinement (using known inverse agonists) to create a robust model.

Phase 1: Dataset Preparation & Curation

-

Active Set (Inverse Agonists):

-

Primary: Pimavanserin, Volinanserin (M100907), Eplivanserin, Nelotanserin.

-

Criteria: Validated

or

-

-

Decoy Set (Agonists & Inactives):

Phase 2: Structure-Based Feature Extraction

-

Input: PDB ID 8ZMG (Pimavanserin bound).

-

Software: LigandScout, MOE, or open-source Python scripts (RDKit/PyMOL).

-

Step 2.1: Protonate the protein structure at pH 7.4.

-

Step 2.2: Extract chemical features based on ligand-receptor contacts:

-

Feature A (PI): Positive Ionizable sphere on the piperidine nitrogen of Pimavanserin (mapping to Asp155).

-

Feature B (HBA): Hydrogen Bond Acceptor on the urea oxygen (if interacting with S159 or T155).

-

Feature C (HYD): Hydrophobic centroid on the fluorophenyl ring (mapping to W6.48/F6.52).

-

Feature D (HYD-Distal): Hydrophobic region on the isobutoxy/benzyl group (extends into the extracellular vestibule).

-

Phase 3: Model Refinement (The "Exclusion" Step)

To ensure the model selects inverse agonists and not agonists, you must add Exclusion Volumes .

-

Superimpose the agonist-bound structure (e.g., PDB: 6WGT with LSD).

-

Identify regions occupied by the agonist that are empty in the inverse agonist structure.

-

Place exclusion spheres in these regions (often near the intracellular side of the binding pocket where agonists engage deeper residues).

Phase 4: Validation Workflow

The model is validated not just by fit, but by its ability to discriminate.

Figure 2: Pharmacophore Generation and Validation Workflow.

Quantitative Validation Metrics

A valid model must statistically separate actives from decoys. Summarize your results using the following table format.

| Metric | Definition | Target Threshold | Interpretation |

| EF1% | Enrichment Factor at top 1% | > 10.0 | The model is 10x better than random selection at finding actives early. |

| BEDROC | Boltzmann-Enhanced Discrimination | > 0.5 | Measures early enrichment; high score indicates actives are clustered at the very top. |

| AUC | Area Under ROC Curve | > 0.7 | General ability to distinguish actives from inactives. |

Critical Check: If your model retrieves 5-HT (serotonin) or DOI as a hit, it is failed . You must tighten the hydrophobic constraints near W6.48 to exclude these agonists.

Case Study: Pimavanserin (Nuplazid)

Pimavanserin represents the ideal "probe" for this model.

-

Chemical Class: Urea derivative.

-

Binding Mode: The urea moiety acts as a linker, positioning the two hydrophobic wings. One wing engages the "toggle switch" region (W6.48), locking the receptor.

-

Selectivity: The large hydrophobic groups on Pimavanserin clash with the smaller pockets of 5-HT2B or Dopamine receptors, providing the "clean" pharmacology required for PDP.

Application: Researchers can use the 8ZMG-derived pharmacophore to screen large libraries (e.g., ZINC15, Enamine) for novel scaffolds that satisfy the spatial requirements of the "inactivation wedge" without sharing the exact chemical structure of Pimavanserin, facilitating scaffold hopping.

References

-

Crystal Structure of Pimavanserin-Bound 5-HT2A: Detailed structural analysis of the inverse agonist state. Source:

-

Structural Basis of 5-HT2A Activation and Inhibition: Kimura, K. T., et al. (2019).[4] "Structures of the 5-HT2A receptor in complex with the antipsychotic drug risperidone." Nature Structural & Molecular Biology. Source:

-

Pimavanserin Mechanism of Action: Nututtis, C., et al. (2024). "Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins."[3] European Neuropsychopharmacology. Source:

-

GPCR Pharmacophore Modeling Protocols: Tran-Nguyen, V. K., et al. (2020). "Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models." Journal of Chemical Information and Modeling. Source:

-

Inverse Agonism in Neuropsychiatry: Meltzer, H. Y., & Roth, B. L. (2013).[1][9] "Lorcaserin and Pimavanserin: Emerging Selectivity of Serotonin Receptor Subtype-Targeted Drugs." The Journal of Clinical Investigation. Source:

Sources

- 1. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 2. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. rcsb.org [rcsb.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. scispace.com [scispace.com]

- 9. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Piperidine Derivatives in Antipsychotic Drug Discovery

Executive Summary

The development of effective and well-tolerated antipsychotic agents remains a paramount challenge in modern medicinal chemistry. The historical evolution from first-generation to atypical antipsychotics has been driven by the need to mitigate debilitating extrapyramidal side effects (EPS) while expanding therapeutic efficacy to include negative and cognitive symptoms of schizophrenia. This guide delves into a particularly fruitful strategy in this pursuit: the incorporation of fluorine into piperidine scaffolds. The piperidine moiety is a privileged structure, frequently found in centrally active agents due to its ability to impart favorable physicochemical properties and engage with key CNS targets.[1][2] When combined with the unique electronic properties of fluorine, the resulting fluorinated piperidine derivatives offer a powerful toolkit for fine-tuning drug candidates. Fluorine's high electronegativity and small size can profoundly influence a molecule's basicity (pKa), lipophilicity, metabolic stability, and conformational preference, providing a rational means to optimize receptor affinity, selectivity, and pharmacokinetic profiles.[3][4][5] This document provides a comprehensive overview for drug discovery scientists on the strategic design, synthesis, and evaluation of fluorinated piperidine derivatives as next-generation antipsychotic agents, with a focus on the validated mechanism of balanced dopamine D2 and serotonin 5-HT2A receptor antagonism.

The Strategic Imperative for Fluorine in Antipsychotic Design

The introduction of fluorine into a drug candidate is rarely a speculative endeavor; it is a calculated decision rooted in well-understood principles of physical organic chemistry. Its application in CNS drug design, particularly for antipsychotics, addresses several critical hurdles in achieving an optimal therapeutic profile.

Modulating Basicity (pKa) for Target Engagement and Off-Target Avoidance

The basicity of the piperidine nitrogen is a critical determinant of a ligand's interaction with its target receptor and its overall pharmacokinetic properties. Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of a nearby nitrogen atom.[4][6] This modulation is crucial for several reasons:

-

Optimizing Receptor Affinity: For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, the protonation state of the ligand at physiological pH is key for forming the necessary ionic interactions within the binding pocket. Fine-tuning the pKa ensures an optimal balance of charged and neutral species for maximal binding affinity.

-

Reducing hERG Liability: Strong basicity is often correlated with off-target binding to the hERG potassium channel, a major cause of drug-induced cardiac toxicity. Lowering the pKa by introducing fluorine can mitigate this risk, improving the safety profile of the compound.[6][7]

-

Improving Brain Penetration: While a degree of basicity is needed for solubility, excessively high pKa can lead to sequestration in acidic lysosomes and can sometimes hinder passage across the blood-brain barrier. Strategic fluorination helps achieve a pKa that balances solubility with the lipophilicity required for CNS entry.

Enhancing Metabolic Stability

Drug metabolism, primarily through cytochrome P450 (CYP) enzymes, is a major pathway for drug clearance and can lead to the formation of inactive or toxic metabolites. Fluorine is a powerful tool to "shield" metabolically vulnerable positions on a molecule.[3][8]

The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage.[4][8] Placing a fluorine atom at a site that is otherwise prone to hydroxylation—a common metabolic "soft spot"—can effectively block this metabolic pathway.[3][9] This leads to a longer drug half-life, reduced patient-to-patient variability in exposure, and potentially a lower required dose.[3][10]

| Property | Effect of Fluorination | Rationale & Impact on Antipsychotic Design |

| Basicity (pKa) | Typically lowered | Reduces hERG liability; fine-tunes receptor binding; optimizes BBB penetration.[6][11] |

| Metabolic Stability | Increased | Blocks CYP-mediated oxidation at "soft spots," increasing half-life and exposure.[3][8][9] |

| Lipophilicity | Context-dependent increase | Can enhance membrane permeability and blood-brain barrier penetration. |

| Conformational Preference | Can induce specific puckering | Stabilizes bioactive conformation for improved receptor fit and selectivity.[12] |

Core Pharmacology: The D₂/5-HT₂ₐ Receptor Hypothesis

The therapeutic action of atypical antipsychotics is largely attributed to their dual engagement of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[13][14] Unlike first-generation agents that primarily act as potent D₂ antagonists, atypical agents exhibit a higher affinity for 5-HT₂ₐ receptors relative to D₂ receptors.[13][14] This balanced profile is thought to be key to their improved side-effect profile.

-

D₂ Receptor Antagonism: Blockade of D₂ receptors in the mesolimbic pathway is correlated with the reduction of positive symptoms (e.g., hallucinations, delusions). However, potent blockade in the nigrostriatal pathway leads to EPS.[13]

-

5-HT₂ₐ Receptor Antagonism: Serotonin, via 5-HT₂ₐ receptors, exerts an inhibitory effect on dopamine release in several brain regions. Antagonizing these receptors can therefore increase dopamine release in the nigrostriatal and mesocortical pathways.[13][15] This is believed to alleviate EPS and potentially improve negative and cognitive symptoms.[13][16]

The synergy between these two actions is the cornerstone of modern antipsychotic drug design. A successful drug candidate must be carefully optimized to achieve potent 5-HT₂ₐ antagonism with a more moderate level of D₂ receptor blockade.

Caption: Mechanism of atypical antipsychotics at the synapse.

Synthetic Strategies for Fluorinated Piperidines

The synthesis of specifically substituted fluorinated piperidines has historically been a significant challenge.[17][18] However, recent advances in catalysis have made these valuable building blocks far more accessible. One of the most powerful modern approaches is the dearomatization-hydrogenation of readily available fluoropyridines.[17][18]

This strategy overcomes many limitations of classical methods, which often require multi-step syntheses and pre-functionalized, stereochemically defined precursors.[17] The dearomatization-hydrogenation process allows for the direct, highly diastereoselective formation of all-cis-(multi)fluorinated piperidines.[17]

Caption: Workflow for dearomatization-hydrogenation synthesis.

Experimental Protocol: Synthesis of cis-3-Fluoropiperidine Hydrochloride

This protocol is a representative example based on the dearomatization-hydrogenation strategy. It is intended as a template and must be adapted and optimized for specific substrates and scales by qualified personnel.

Objective: To synthesize cis-3-fluoropiperidine hydrochloride from 3-fluoropyridine.

Materials:

-

3-Fluoropyridine

-

Rhodium(I) catalyst (e.g., [Rh(COD)Cl]₂)

-

Pinacolborane (PinBH)

-

Methanol (anhydrous)

-

Palladium on carbon (10% Pd/C)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Reaction Setup (Dearomatization):

-

To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the Rhodium(I) catalyst (1-2 mol%).

-

Add anhydrous solvent (e.g., dichloromethane).

-

Add 3-fluoropyridine (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pinacolborane (1.1 eq) dropwise via syringe over 15 minutes. The causality here is to control the exothermic reaction and prevent side products.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed. This intermediate is often used directly without isolation.

-

-

Hydrogenation:

-

Carefully add methanol to the reaction mixture to quench any remaining borane.

-

In a separate hydrogenation vessel, add 10% Pd/C (approx. 5-10 wt%).

-

Transfer the reaction mixture to the hydrogenation vessel via cannula.

-

Pressurize the vessel with hydrogen gas (H₂, typically 50-100 psi). The pressure is a key parameter to ensure complete reduction of the dihydropyridine intermediate.

-

Stir vigorously at room temperature for 12-24 hours. Monitor for completion by GC-MS or LC-MS.

-

-

Work-up and Isolation:

-

Carefully vent the hydrogen gas and purge the vessel with argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude free-base of 3-fluoropiperidine.

-

Dissolve the crude oil in a minimal amount of diethyl ether.

-

Cool to 0 °C and add a solution of HCl in diethyl ether (1.1 eq) dropwise. A precipitate will form.

-

Stir for 30 minutes at 0 °C, then collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield cis-3-fluoropiperidine hydrochloride.

-

-

Self-Validation (Quality Control):

-

Confirm the structure and stereochemistry using ¹H NMR, ¹⁹F NMR, and ¹³C NMR. The cis configuration is typically confirmed by the coupling constants observed in the ¹H NMR spectrum.

-

Verify the mass using High-Resolution Mass Spectrometry (HRMS).

-

Assess purity using HPLC. The protocol is self-validating as the distinct spectroscopic signature of the cis isomer provides unambiguous confirmation of the desired outcome.

-

Preclinical Evaluation: Quantifying Receptor Affinity

Once a library of fluorinated piperidine derivatives has been synthesized, the next critical step is to evaluate their biological activity. The primary in vitro assay for antipsychotic drug discovery is the competitive radioligand binding assay, which quantifies the affinity of a test compound for the D₂ and 5-HT₂ₐ receptors.

Protocol: D₂ Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.

Materials:

-

Cell membranes expressing recombinant human D₂ receptors (commercially available).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂-selective antagonist).

-

Non-specific binding agent: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (fluorinated piperidines) dissolved in DMSO, prepared in a serial dilution.

-

96-well microplates and a cell harvester.

-

Scintillation vials and liquid scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Preparation:

-

Prepare a serial dilution of the test compound (e.g., from 10 mM down to 1 pM). The wide concentration range is essential to accurately define the top and bottom of the binding curve.

-

Add 25 µL of assay buffer to all wells of a 96-well plate.

-

Add 25 µL of the appropriate test compound dilution to the "test" wells.

-

Add 25 µL of buffer/DMSO to the "total binding" wells.

-

Add 25 µL of 10 µM haloperidol to the "non-specific binding" (NSB) wells. The purpose of NSB wells is to measure and subtract any binding of the radioligand to non-receptor components, ensuring the measured signal is target-specific.

-

-

Incubation:

-

Add 50 µL of the radioligand ([³H]-Spiperone) at a final concentration near its Kd (e.g., 0.2-0.5 nM).

-

Add 100 µL of the D₂ receptor membrane preparation (e.g., 10-20 µg protein per well).

-

Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking. This allows the binding reaction to reach equilibrium.

-

-

Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This step is critical and must be fast to prevent the dissociation of the ligand-receptor complex.

-

Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Transfer the filter discs to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])

-

Plot the % Inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The same protocol can be adapted for the 5-HT₂ₐ receptor using appropriate membranes, a selective radioligand like [³H]-Ketanserin, and a different non-specific binding agent like Mianserin. The ratio of Ki (D₂) / Ki (5-HT₂ₐ) is a key metric for identifying promising "atypical" candidates.

Advanced Applications: PET Imaging in Drug Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that plays a crucial role in modern drug development, allowing researchers to visualize and quantify pharmacological processes directly in the living brain.[19][20] By labeling a fluorinated piperidine derivative with the positron-emitting isotope Fluorine-18 (¹⁸F), its journey into the brain and binding to target receptors can be tracked in real-time.[5][21]

Key Applications in Antipsychotic Discovery:

-

Receptor Occupancy Studies: ¹⁸F-labeled ligands are used to determine the relationship between the drug dose, plasma concentration, and the percentage of D₂ and 5-HT₂ₐ receptors that are occupied by the drug in the human brain.[19][20] This is critical for establishing a "therapeutic window"—a receptor occupancy range (typically 65-80% for D₂) that maximizes efficacy while minimizing side effects.[19]

-

Blood-Brain Barrier Penetration: PET imaging provides definitive proof that a drug candidate can cross the blood-brain barrier and reach its intended target in the CNS.

-

Target Engagement Validation: It confirms that the drug binds to the intended target in vivo, validating the mechanism of action predicted by in vitro studies.

The development of novel ¹⁸F-labeled piperidine-based PET tracers is a highly active area of research, enabling more precise and personalized development of next-generation antipsychotics.[21][22][23]

References

- Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 - PubMed. (n.d.).

- Mechanism of Action of Antipsychotic Agents | Psychopharmacology Institute. (2015, September 21).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. (n.d.).

- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. (2019, January 21).

- Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. (2019, January 23).

- Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022, May 4).

- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate. (n.d.).

- What are 5-HT2A receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21).

- Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate. (n.d.).

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. (2024, April 5).

- Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC. (n.d.).

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).

- 5-HT2A and D2 receptor blockade increases cortical DA release via 5-HT1A receptor activation: A possible mechanism of atypical antipsychotic-induced cortical dopamine release | Request PDF - ResearchGate. (2025, August 5).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6).

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF - ResearchGate. (n.d.).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21).

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025, October 17).

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed. (n.d.).

- PET technology for drug development in psychiatry - PMC - NIH. (2020, May 28).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).

- PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - Frontiers. (n.d.).

- Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine - DOI. (2005, December 15).

- Classic PET imaging ligands – Radioactive Drug Discovery (Steven Liang Lab). (n.d.).

- Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI. (2022, February 23).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. reprocell.com [reprocell.com]

- 15. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciencedaily.com [sciencedaily.com]

- 19. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]

- 21. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Classic PET imaging ligands – Positron Emission Tomography (PET) Imaging Probes and Radioactive Medicine [scholarblogs.emory.edu]

- 23. mdpi.com [mdpi.com]

biological activity of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

An In-depth Technical Guide to the Predicted Biological Activity of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

This guide provides a comprehensive analysis of the potential biological activities of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. As a key intermediate in the synthesis of the atypical antipsychotic Pimavanserin, this molecule's intrinsic pharmacological properties are of significant interest to researchers in drug discovery and development. While direct experimental data on N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is limited in public literature, this document synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to build a predictive profile of its likely biological targets.

Introduction: A Pivotal Precursor with Untapped Potential

N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is a well-documented chemical intermediate.[1] Its primary significance lies in its role as a building block for Pimavanserin, a selective 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[2][3] The structural similarity between the precursor and the final active pharmaceutical ingredient raises a critical question: does N-(4-fluorobenzyl)-1-methylpiperidin-4-amine possess its own biological activity? This guide explores this question by examining key pharmacophores within its structure and drawing parallels with established classes of bioactive molecules.

The core structure, an N-benzylpiperidine moiety, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This guide will focus on four potential areas of biological activity: 5-HT2A receptor modulation, dopamine transporter (DAT) inhibition, acetylcholinesterase (AChE) inhibition, and sigma (σ) receptor binding.

Predicted Biological Activities Based on Structure-Activity Relationships

5-HT2A Receptor Affinity: A Legacy of Its Successor

Given that N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is a direct precursor to the potent 5-HT2A inverse agonist Pimavanserin, it is reasonable to hypothesize that it may exhibit some affinity for this receptor.[2] The N-benzylpiperidine core is a common feature in many 5-HT2A ligands.[4][5]

The 4-fluorobenzyl group in the topic molecule is a key component that is retained in Pimavanserin. However, Pimavanserin possesses a much larger and more complex urea-based side chain, which is crucial for its high-affinity binding and inverse agonist activity. It is therefore predicted that while N-(4-fluorobenzyl)-1-methylpiperidin-4-amine might show some weak binding to the 5-HT2A receptor, it is unlikely to be a potent modulator.

Experimental Protocol: 5-HT2A Receptor Binding Assay

A standard in vitro radioligand binding assay can be employed to determine the affinity of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine for the 5-HT2A receptor.

-

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

-

Materials:

-

Human recombinant 5-HT2A receptors (expressed in HEK293 or CHO cells)

-

Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand

-

Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

-

Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes expressing the 5-HT2A receptor with the radioligand and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a 5-HT2A receptor binding assay.

Dopamine Transporter (DAT) Inhibition: A Common Target for N-Benzylpiperidines

The N-benzylpiperidine scaffold is a well-established pharmacophore for dopamine transporter (DAT) inhibitors.[6][7][8] Structure-activity relationship studies of various N-benzylpiperidine analogs have shown that substituents on both the benzyl and piperidine rings significantly influence DAT binding affinity and selectivity.[7]

Specifically, the presence of an electron-withdrawing group, such as the fluorine atom at the 4-position of the benzyl ring in N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, has been shown to be beneficial for DAT binding in related series of compounds.[7] Therefore, it is plausible that N-(4-fluorobenzyl)-1-methylpiperidin-4-amine could exhibit inhibitory activity at the DAT.

Experimental Protocol: Dopamine Transporter Uptake Assay

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

-

Objective: To determine the potency (IC50) of the test compound in inhibiting dopamine uptake via DAT.

-

Materials:

-

Cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

-

Radioligand: [3H]dopamine

-

Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

-

Uptake buffer

-

Scintillation counter and fluid

-

-

Procedure:

-

Plate the HEK293-hDAT cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound or a known DAT inhibitor (e.g., GBR12909) in uptake buffer.

-

Initiate dopamine uptake by adding [3H]dopamine to the wells.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value of the test compound by analyzing the concentration-response curve.

-

Acetylcholinesterase (AChE) Inhibition: A Potential for Neurodegenerative Disease Therapeutics

The N-benzylpiperidine moiety is a core structural element of the well-known acetylcholinesterase (AChE) inhibitor, Donepezil.[9] This has spurred significant research into novel N-benzylpiperidine derivatives as potential treatments for Alzheimer's disease.[10][11] The general structure of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine aligns with the pharmacophoric features of some of these AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[9][12][13]

-

Objective: To determine the IC50 value of the test compound for AChE inhibition.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Substrate: Acetylthiocholine (ATCh)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

-

Phosphate buffer (pH 8.0)

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme to each well and incubate for a specified time.

-

Initiate the reaction by adding the substrate, ATCh.

-

The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Caption: Principle of the Ellman's method for AChE activity.

Sigma (σ) Receptor Binding: An Emerging Area of Interest

A significant number of benzylpiperidine and benzylpiperazine derivatives have demonstrated notable affinity for sigma (σ) receptors.[14] These receptors are implicated in a range of neurological and psychiatric conditions, as well as in cancer.[14][15] The structural characteristics of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine make it a candidate for sigma receptor binding.

Experimental Protocol: Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.

-

Materials:

-

Guinea pig brain membranes or cells expressing the human sigma-1 receptor

-

Radioligand: -pentazocine or another suitable sigma-1 ligand

-

Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

-

Non-specific binding control: Haloperidol

-

Assay buffer

-

Filtration apparatus and scintillation counting supplies

-

-

Procedure:

-

Similar to the 5-HT2A binding assay, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity and calculate the IC50 and Ki values.

-

Quantitative Data Summary (Predictive)

As no direct experimental data for N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is publicly available, the following table presents a hypothetical summary of expected outcomes based on the SAR of related compounds. These values are for illustrative purposes and would require experimental validation.

| Target | Predicted Activity | Predicted Potency (IC50/Ki) | Rationale |

| 5-HT2A Receptor | Weak Affinity | > 1 µM | Precursor to a potent ligand but lacks the key urea moiety for high-affinity binding. |

| Dopamine Transporter (DAT) | Moderate Inhibition | 100 - 500 nM | The 4-fluorobenzyl group is known to be favorable for DAT binding in similar scaffolds.[7] |

| Acetylcholinesterase (AChE) | Possible Inhibition | 1 - 10 µM | The N-benzylpiperidine core is a known AChE inhibitor pharmacophore.[9] |

| Sigma-1 Receptor | Possible Binding | 50 - 200 nM | The overall structure is consistent with known sigma receptor ligands.[14] |

Conclusion and Future Directions

N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, while primarily recognized as a synthetic intermediate, possesses a chemical scaffold suggestive of a broader biological activity profile. Based on extensive structure-activity relationship data from the literature, this compound is predicted to have potential interactions with the dopamine transporter, acetylcholinesterase, and sigma receptors, with a likely weak affinity for the 5-HT2A receptor.

This in-depth analysis serves as a roadmap for the empirical investigation of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. The experimental protocols detailed herein provide a clear path for researchers to validate these predictions and potentially uncover novel pharmacological properties of this readily accessible compound. Such studies could pave the way for the development of new therapeutics based on this versatile N-benzylpiperidine scaffold.

References

-

Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of medicinal chemistry, 44(6), 937-948. Available at: [Link]

-

Gomathishankkar, K., et al. (2022). Quantum chemical evaluation, QSAR analysis, molecular docking and dynamics investigation of s-triazine derivatives as potential anticancer agents. Structural Chemistry. Available at: [Link]

-

Huang, Y., et al. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

-

de Paula, C. A. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734-1748. Available at: [Link]

-

National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

Reith, M. E., et al. (2022). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS chemical neuroscience, 13(21), 3045-3063. Available at: [Link]

-

Mahan, A., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of medicinal chemistry, 46(8), 1465-1469. Available at: [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918. Available at: [Link]

-

De Bruyne, S., et al. (2009). Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Journal of labelled compounds & radiopharmaceuticals, 52(8), 304-311. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved February 29, 2024 from [Link].

-

Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & pharmaceutical bulletin, 33(4), 702-706. Available at: [Link]

-

National Center for Biotechnology Information. (2010). [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

Malan, S. F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central journal, 10, 56. Available at: [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved February 29, 2024, from [Link]

-

Reith, M. E., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. ACS chemical neuroscience, 13(21), 3045-3063. Available at: [Link]

-

Midas Pharma. (n.d.). N-(4-Fluorobenzyl)-1-methylpiperidine-4-amine. Retrieved February 29, 2024, from [Link]

-

Fu, X., et al. (2002). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of medicinal chemistry, 45(15), 3239-3249. Available at: [Link]

-

Zhang, Y., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International journal of molecular sciences, 25(12), 6667. Available at: [Link]

-

Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Retrieved February 29, 2024, from [Link]

-

Rossi, M., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

-

Daley, P. F., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in pharmacology, 13, 1032331. Available at: [Link]

-

Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in nutrition, 9, 1007886. Available at: [Link]

-

Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantanamine Derivatives. Molecules, 27(6), 1801. Available at: [Link]

-

Heinrich, T., et al. (2006). 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists. ChemMedChem, 1(2), 245-255. Available at: [Link]

-

da Silva, A. F., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in chemistry, 7, 631. Available at: [Link]

-

Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in pharmacology, 13, 837555. Available at: [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918. Available at: [Link]

Sources

- 1. N-(4-Fluorobenzyl)-1-methylpiperidine-4-amine [midas-pharma.com]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Document: Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging.... - ChEMBL [ebi.ac.uk]

- 5. 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]

- 12. attogene.com [attogene.com]

- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 14. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]